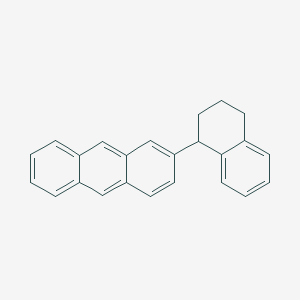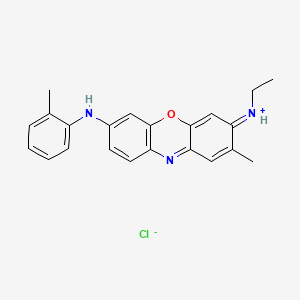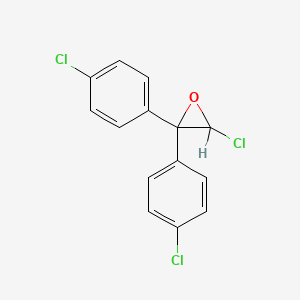![molecular formula C22H34N2 B14426224 15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane CAS No. 80883-84-7](/img/structure/B14426224.png)
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Benzyl-7-methyl-7,15-diazadispiro[515~8~3~6~]hexadecane is a complex organic compound characterized by its unique diazadispiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable ketone to form an intermediate, which is then cyclized under specific conditions to form the diazadispiro structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions often require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles .
科学的研究の応用
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
7-Methyl-15-octyl-7,15-diazadispiro[5.1.5.3]hexadecane-14,16-dione: Another compound with a similar diazadispiro structure but different substituents.
7,15-Diazadispiro[5.1.5.3]hexadecane, 7-methyl-15-(phenylmethyl): A related compound with variations in the substituent groups.
Uniqueness
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane is unique due to its specific benzyl and methyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
80883-84-7 |
|---|---|
分子式 |
C22H34N2 |
分子量 |
326.5 g/mol |
IUPAC名 |
15-benzyl-7-methyl-7,15-diazadispiro[5.1.58.36]hexadecane |
InChI |
InChI=1S/C22H34N2/c1-23-21(13-7-3-8-14-21)18-24(17-20-11-5-2-6-12-20)19-22(23)15-9-4-10-16-22/h2,5-6,11-12H,3-4,7-10,13-19H2,1H3 |
InChIキー |
OSIWDMOHHNLNMK-UHFFFAOYSA-N |
正規SMILES |
CN1C2(CCCCC2)CN(CC13CCCCC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


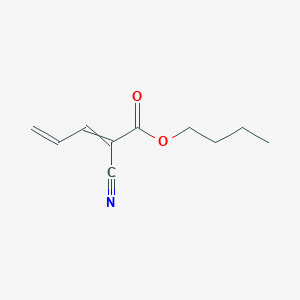
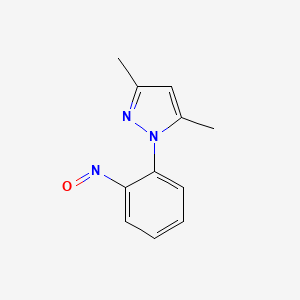
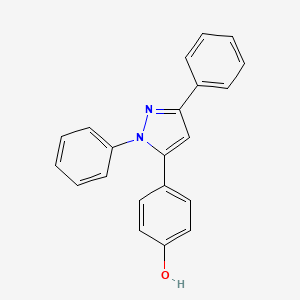
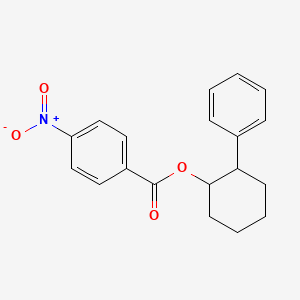

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
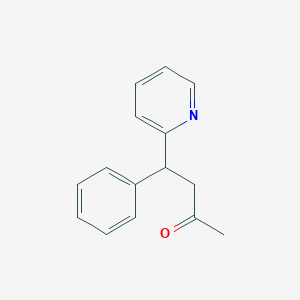
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
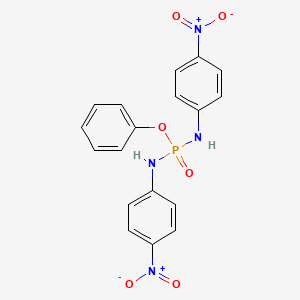
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
